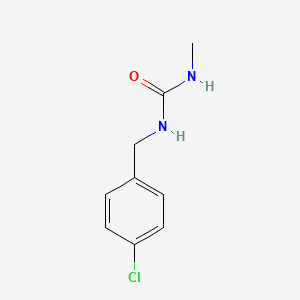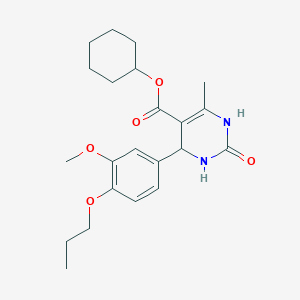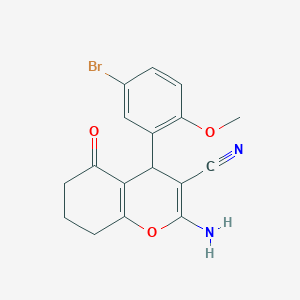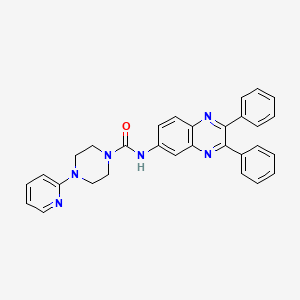
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of piperidinecarboxamides. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which can have a variety of effects on the body.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide is related to its inhibition of GABA transaminase. This leads to an increase in the levels of GABA in the brain, which can have a variety of effects on the body. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased levels of GABA can lead to a reduction in the activity of neurons, which can have a calming effect on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide are related to its ability to increase the levels of GABA in the brain. This can lead to a variety of effects on the body, including a reduction in neuronal activity, a decrease in anxiety and stress, and an improvement in mood. N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has also been shown to have potential as a treatment for drug addiction and withdrawal.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in lab experiments include its high potency and specificity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in the brain and for developing new treatments for neurological and psychiatric disorders. However, there are also limitations to using N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide in lab experiments. For example, its effects on other neurotransmitters and receptors in the brain are not well understood, and its long-term effects on the body are not known.
Zukünftige Richtungen
There are many future directions for research on N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. One area of interest is the development of new treatments for neurological and psychiatric disorders based on the inhibition of GABA transaminase. Another area of interest is the study of the long-term effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide on the body. Additionally, further research is needed to fully understand the effects of N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide on other neurotransmitters and receptors in the brain. Overall, N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has the potential to be a valuable tool for studying the role of GABA in the brain and for developing new treatments for a variety of disorders.
Synthesemethoden
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzylamine with cyclopropylcarbonyl chloride to form N-(4-chlorobenzyl)cyclopropylcarboxamide. This intermediate can then be reacted with piperidine-3-carboxylic acid to form N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. Other methods involve the use of different starting materials or different reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has been widely studied for its potential therapeutic applications. It has been shown to be effective in the treatment of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. N-(4-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has also been shown to have potential as a treatment for drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclopropyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-4-1-11(2-5-13)9-18-16(21)12-3-8-15(20)19(10-12)14-6-7-14/h1-2,4-5,12,14H,3,6-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFECGNFUZLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)


![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)

![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)

![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)

![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)